molecular formula C7H4BrN3O B12356462 7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one

7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one

Katalognummer: B12356462
Molekulargewicht: 226.03 g/mol
InChI-Schlüssel: RGYDMMQHGQXXFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4aH-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a bromine atom at the 7th position and a keto group at the 4th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with suitable reagents under reflux conditions. For instance, heating 5-acetyl-4-aminopyrimidines with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base can lead to the formation of the desired pyridopyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-4aH-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to the formation of hydroxylated or deoxygenated derivatives .

Wissenschaftliche Forschungsanwendungen

7-Bromo-4aH-pyrido[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrido[4,3-d]pyrimidine

Comparison: 7-Bromo-4aH-pyrido[3,2-d]pyrimidin-4-one is unique due to the presence of the bromine atom at the 7th position and the keto group at the 4th position. These structural features contribute to its distinct chemical reactivity and biological activity. Compared to other pyridopyrimidine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Eigenschaften

Molekularformel

C7H4BrN3O

Molekulargewicht

226.03 g/mol

IUPAC-Name

7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3,6H

InChI-Schlüssel

RGYDMMQHGQXXFF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2C1=NC=NC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.